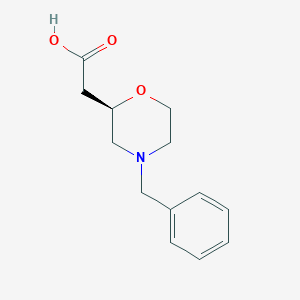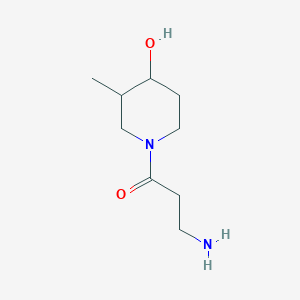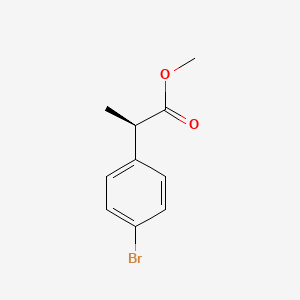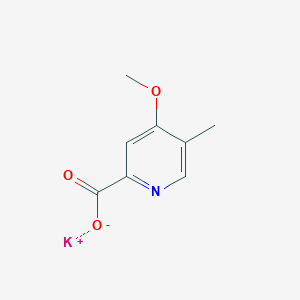![molecular formula C11H11N3 B12939328 [2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
[2,2'-Bipyridin]-4-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridin]-4-ylmethanamine is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-4-ylmethanamine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in the presence of a suitable solvent . Another approach involves the Suzuki coupling reaction, which uses palladium catalysts to couple pyridine derivatives with boronic acids .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include Suzuki, Stille, and Negishi coupling reactions, which are known for their high yields and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridin]-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxide, while reduction can produce the corresponding amine.
Scientific Research Applications
[2,2’-Bipyridin]-4-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,2’-Bipyridin]-4-ylmethanamine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways . The compound’s structure allows it to participate in electron transfer processes, making it useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but lacks the amino group.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination polymers and materials.
3,3’-Bipyridine: Known for its use in medicinal chemistry, particularly in the development of cardiovascular drugs.
Uniqueness
[2,2’-Bipyridin]-4-ylmethanamine is unique due to the presence of the amino group, which enhances its reactivity and allows for additional functionalization. This makes it a versatile compound for various applications in chemistry and materials science .
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2-pyridin-2-ylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8,12H2 |
InChI Key |
IANLTBVAOMFQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)

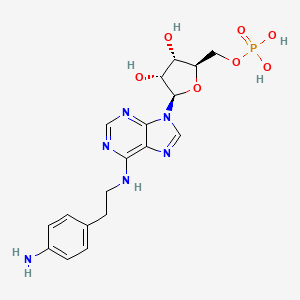
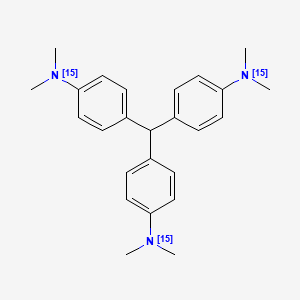
![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)
